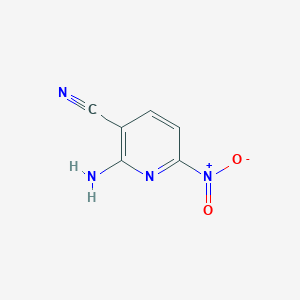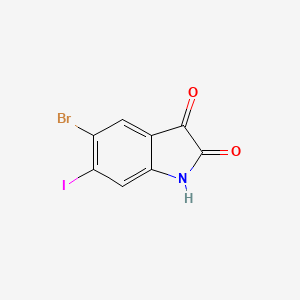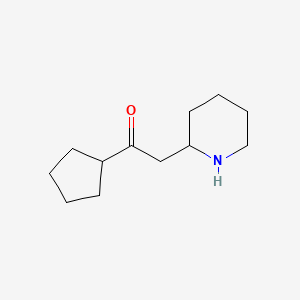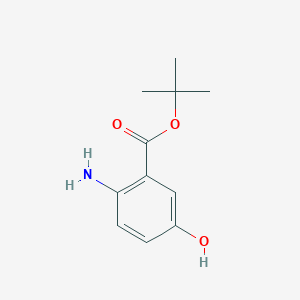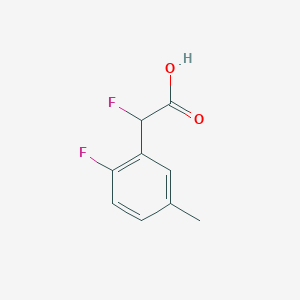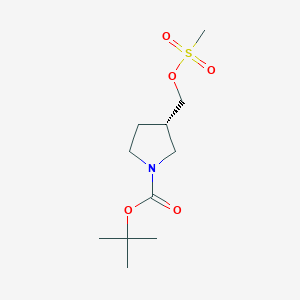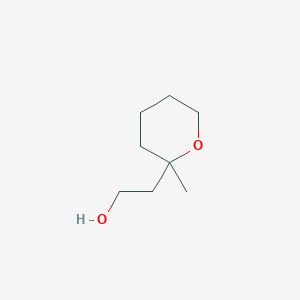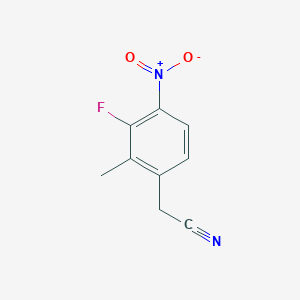
(3-Fluoro-2-methyl-4-nitro-phenyl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-2-methyl-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C₉H₇FN₂O₂ It is a fluorinated aromatic nitrile, characterized by the presence of a fluoro, methyl, and nitro group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile typically involves the nitration of 3-fluoro-2-methylacetophenone followed by a cyanation reaction. The nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods: In an industrial setting, the production of 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: The nitro group in 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic substitution.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides using acidic or basic conditions. For example, hydrolysis with aqueous hydrochloric acid yields the corresponding carboxylic acid.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Agents: Aqueous hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Hydrolysis: Carboxylic acids, amides.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-2-methyl-4-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The fluoro group enhances the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and proteins. The nitrile group can act as a hydrogen bond acceptor, influencing the compound’s binding affinity to various molecular targets.
Comparación Con Compuestos Similares
2-(3-Fluoro-4-nitrophenyl)acetonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(3-Chloro-2-methyl-4-nitrophenyl)acetonitrile: Contains a chloro group instead of a fluoro group, which can influence its chemical properties and reactivity.
2-(3-Fluoro-2-methyl-4-aminophenyl)acetonitrile:
Uniqueness: 2-(3-Fluoro-2-methyl-4-nitrophenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluoro group enhances its stability and lipophilicity, while the nitro group provides a site for bioreduction and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H7FN2O2 |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H7FN2O2/c1-6-7(4-5-11)2-3-8(9(6)10)12(13)14/h2-3H,4H2,1H3 |
Clave InChI |
JGWAMRKHUUDTBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)[N+](=O)[O-])CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


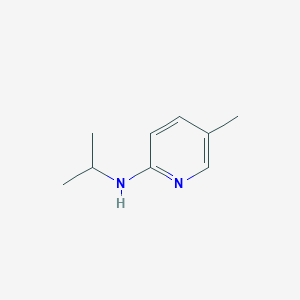
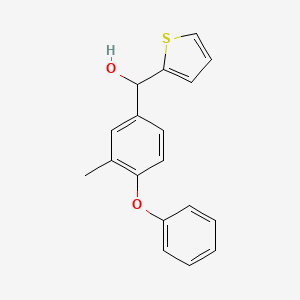
![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
![3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13088250.png)
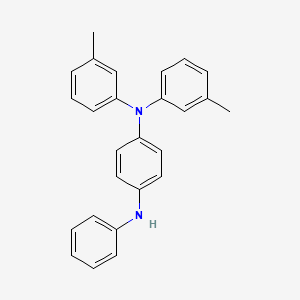
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)
